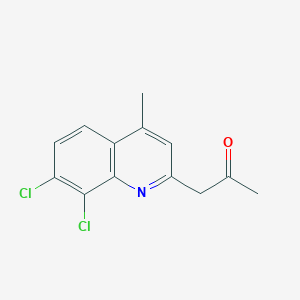
3-(2-Piperidinyl)-2-naphthol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Piperidinyl)-2-naphthol hydrochloride is a chemical compound that features a piperidine ring attached to a naphthol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and naphthol groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidinyl)-2-naphthol hydrochloride typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method includes the use of a base to deprotonate the 2-naphthol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Piperidinyl)-2-naphthol hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Piperidinyl)-2-naphthol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Piperidinyl)-2-naphthol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The naphthol moiety may also contribute to the compound’s overall biological activity by participating in redox reactions or binding to specific sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds like piperidine itself or substituted piperidines.
Naphthol derivatives: Compounds such as 1-naphthol or 2-naphthol.
Uniqueness
3-(2-Piperidinyl)-2-naphthol hydrochloride is unique due to the combination of the piperidine and naphthol moieties in a single molecule. This dual functionality can result in distinct chemical and biological properties that are not observed in simpler piperidine or naphthol derivatives.
Eigenschaften
Molekularformel |
C15H18ClNO |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
3-piperidin-2-ylnaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c17-15-10-12-6-2-1-5-11(12)9-13(15)14-7-3-4-8-16-14;/h1-2,5-6,9-10,14,16-17H,3-4,7-8H2;1H |
InChI-Schlüssel |
CYLROYQCKHAWKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


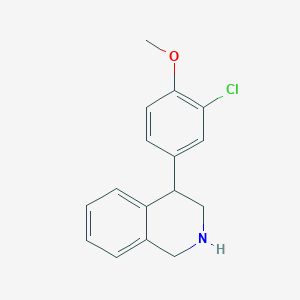
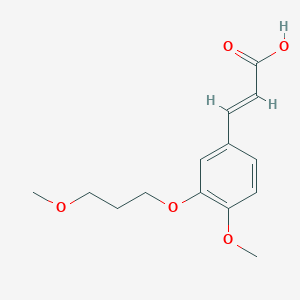
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
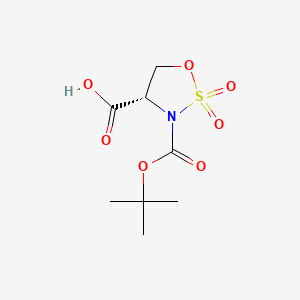
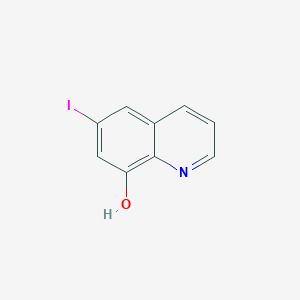

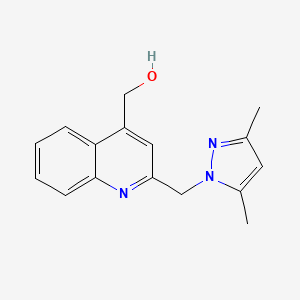

![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)


